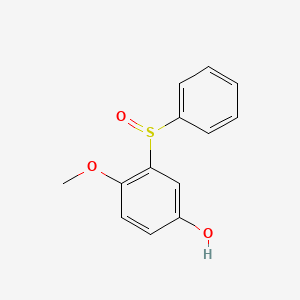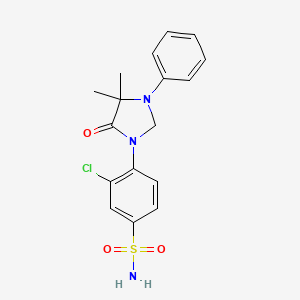
N-(hydroxymethyl)prop-2-enamide;methyl prop-2-enoate;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate is a complex polymer that finds applications in various fields due to its unique chemical properties. This polymer is synthesized through the polymerization of 2-propenoic acid, N-(hydroxymethyl)-2-propenamide, and methyl 2-propenoate, resulting in a material with diverse functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate typically involves free radical polymerization. This process is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature conditions. The monomers are mixed in a suitable solvent, and the reaction is carried out at elevated temperatures to facilitate polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymerization is often carried out in large reactors with precise control over temperature, pressure, and monomer feed rates to achieve the desired molecular weight and polymer properties.
化学反応の分析
Types of Reactions
2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, converting certain functional groups into alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, enhancing its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Polymers with modified functional groups.
科学的研究の応用
2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a functional polymer in various chemical reactions.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of hydrogels for wound healing and as a component in medical adhesives.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
作用機序
The mechanism of action of 2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate involves its interaction with various molecular targets. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, leading to its diverse applications. The pathways involved include:
Hydrogen Bonding: Interaction with biological molecules through hydrogen bonds.
Ionic Interactions: Formation of ionic bonds with charged species.
Covalent Bonding: Covalent attachment to other molecules, enhancing its stability and functionality.
類似化合物との比較
Similar Compounds
Polyacrylic Acid: A simpler polymer of 2-propenoic acid, used in similar applications but with different properties.
Poly(methyl methacrylate): A polymer of methyl 2-propenoate, known for its transparency and rigidity.
Poly(N-isopropylacrylamide): A polymer with temperature-responsive properties, used in biomedical applications.
Uniqueness
2-Propenoic acid, polymer with N-(hydroxymethyl)-2-propenamide and methyl 2-propenoate is unique due to its combination of functional groups, which impart a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its ability to undergo various chemical modifications further enhances its versatility compared to similar polymers.
特性
CAS番号 |
68239-89-4 |
|---|---|
分子式 |
C11H17NO6 |
分子量 |
259.26 g/mol |
IUPAC名 |
N-(hydroxymethyl)prop-2-enamide;methyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C4H7NO2.C4H6O2.C3H4O2/c1-2-4(7)5-3-6;1-3-4(5)6-2;1-2-3(4)5/h2,6H,1,3H2,(H,5,7);3H,1H2,2H3;2H,1H2,(H,4,5) |
InChIキー |
JWMWVHFIQITQHL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=C.C=CC(=O)NCO.C=CC(=O)O |
関連するCAS |
68239-89-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



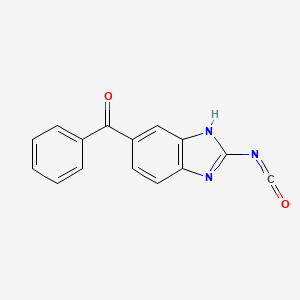
![2,2'-[1,2-Phenylenebis(carbonyloxy)]di(prop-2-enoic acid)](/img/structure/B14480863.png)
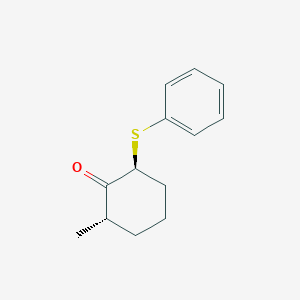
![2-Nitro-6-{[(1-phenylprop-2-yn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14480882.png)

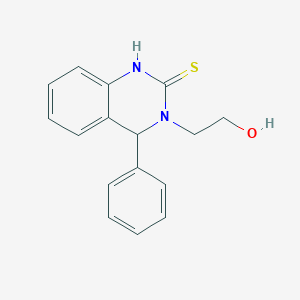

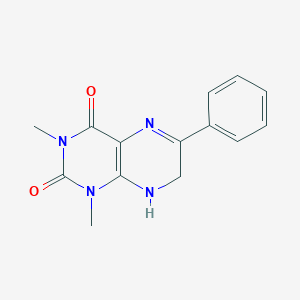
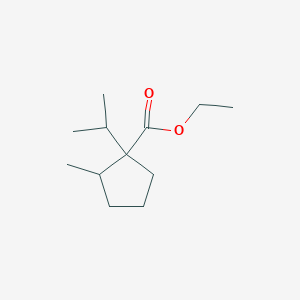
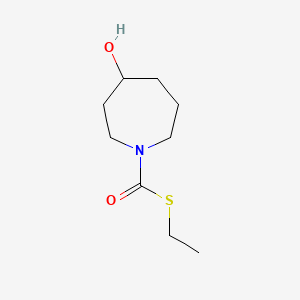
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
